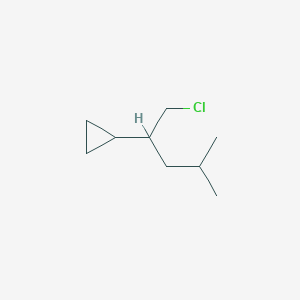![molecular formula C13H14ClFN2O3 B13195293 Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride](/img/structure/B13195293.png)
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an ethyl acetate moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl (3-fluorobenzoyl)acetate: A structurally related compound with similar functional groups.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride: Another pyrazole derivative with comparable properties.
Uniqueness
Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C13H14ClFN2O3 |
|---|---|
分子量 |
300.71 g/mol |
IUPAC 名称 |
ethyl 2-[2-(3-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate;hydrochloride |
InChI |
InChI=1S/C13H13FN2O3.ClH/c1-2-19-12(17)6-9-8-15-16(13(9)18)11-5-3-4-10(14)7-11;/h3-5,7-8,15H,2,6H2,1H3;1H |
InChI 键 |
IBCWBVCDWUBZGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
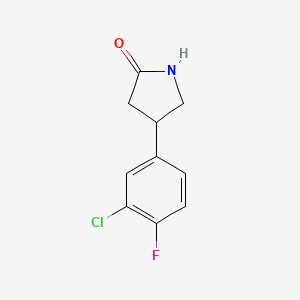

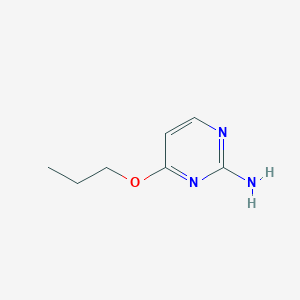
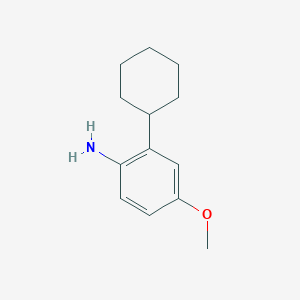
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline](/img/structure/B13195265.png)
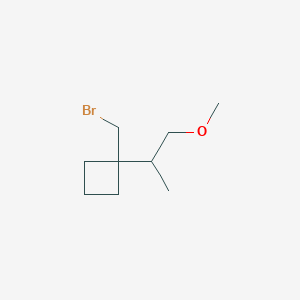
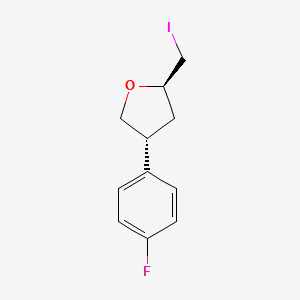

![1-Oxaspiro[5.5]undecan-7-one](/img/structure/B13195286.png)
